molecular formula C46H67NO3PPdS+ B6308458 MFCD29037181 CAS No. 1507403-85-1

MFCD29037181

Cat. No.: B6308458
CAS No.: 1507403-85-1
M. Wt: 851.5 g/mol
InChI Key: JMEGCNBORPOUMP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD29037181 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of MFCD29037181 involves several steps, including specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis techniques that ensure consistency and efficiency. For example, one method involves the use of triazolo ring compound methanesulfonate crystal forms, which are prepared under controlled conditions to achieve high solubility and stability .

Chemical Reactions Analysis

MFCD29037181 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include water radical cations for oxidation and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations .

Scientific Research Applications

MFCD29037181 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects, including antifungal activity against Candida albicans . In industry, it is used in the development of new materials and chemical processes .

Properties

IUPAC Name

ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53P.C12H9N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEGCNBORPOUMP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)[PH+](C(C)(C)C)C(C)(C)C)C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H67NO3PPdS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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